Cas no 1396811-80-5 (1-(3,5-difluorophenyl)-3-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-ylurea)

1396811-80-5 structure
商品名:1-(3,5-difluorophenyl)-3-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-ylurea
1-(3,5-difluorophenyl)-3-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-ylurea 化学的及び物理的性質
名前と識別子
-
- 1-(3,5-difluorophenyl)-3-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-ylurea
- 1396811-80-5
- 1-(3,5-difluorophenyl)-3-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)urea
- AKOS024539679
- VU0537490-1
- F6218-0336
- 1-(3,5-difluorophenyl)-3-[2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl]urea
- 1-(3,5-difluorophenyl)-3-[2-(3,5-dimethylpyrazol-1-yl)pyrimidin-5-yl]urea
-
- インチ: 1S/C16H14F2N6O/c1-9-3-10(2)24(23-9)15-19-7-14(8-20-15)22-16(25)21-13-5-11(17)4-12(18)6-13/h3-8H,1-2H3,(H2,21,22,25)
- InChIKey: CYVWFBPHHBSLMT-UHFFFAOYSA-N
- ほほえんだ: FC1C=C(C=C(C=1)NC(NC1C=NC(=NC=1)N1C(C)=CC(C)=N1)=O)F
計算された属性
- せいみつぶんしりょう: 344.11971542g/mol
- どういたいしつりょう: 344.11971542g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 25
- 回転可能化学結合数: 3
- 複雑さ: 452
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.1
- トポロジー分子極性表面積: 84.7Ų
1-(3,5-difluorophenyl)-3-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-ylurea 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6218-0336-5μmol |
1-(3,5-difluorophenyl)-3-[2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl]urea |
1396811-80-5 | 5μmol |
$63.0 | 2023-09-09 | ||
| Life Chemicals | F6218-0336-1mg |
1-(3,5-difluorophenyl)-3-[2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl]urea |
1396811-80-5 | 1mg |
$54.0 | 2023-09-09 | ||
| Life Chemicals | F6218-0336-4mg |
1-(3,5-difluorophenyl)-3-[2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl]urea |
1396811-80-5 | 4mg |
$66.0 | 2023-09-09 | ||
| Life Chemicals | F6218-0336-25mg |
1-(3,5-difluorophenyl)-3-[2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl]urea |
1396811-80-5 | 25mg |
$109.0 | 2023-09-09 | ||
| Life Chemicals | F6218-0336-20μmol |
1-(3,5-difluorophenyl)-3-[2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl]urea |
1396811-80-5 | 20μmol |
$79.0 | 2023-09-09 | ||
| Life Chemicals | F6218-0336-2μmol |
1-(3,5-difluorophenyl)-3-[2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl]urea |
1396811-80-5 | 2μmol |
$57.0 | 2023-09-09 | ||
| Life Chemicals | F6218-0336-3mg |
1-(3,5-difluorophenyl)-3-[2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl]urea |
1396811-80-5 | 3mg |
$63.0 | 2023-09-09 | ||
| Life Chemicals | F6218-0336-5mg |
1-(3,5-difluorophenyl)-3-[2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl]urea |
1396811-80-5 | 5mg |
$69.0 | 2023-09-09 | ||
| Life Chemicals | F6218-0336-2mg |
1-(3,5-difluorophenyl)-3-[2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl]urea |
1396811-80-5 | 2mg |
$59.0 | 2023-09-09 | ||
| Life Chemicals | F6218-0336-10μmol |
1-(3,5-difluorophenyl)-3-[2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl]urea |
1396811-80-5 | 10μmol |
$69.0 | 2023-09-09 |
1-(3,5-difluorophenyl)-3-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-ylurea 関連文献
-
J. Sayago,U. Shafique,F. Soavi,F. Cicoira,C. Santato J. Mater. Chem. C, 2014,2, 10273-10276
-
Hang Ma,Daniel B. Niesen,Ang Cai,Bongsup P. Cho,Wen Tan,Qiong Gu,Jun Xu,Navindra P. Seeram RSC Adv., 2015,5, 107904-107915
-
Dinah R. Parker,Michael J. Pitcher,Peter J. Baker,Isabel Franke,Tom Lancaster,Stephen J. Blundell,Simon J. Clarke Chem. Commun., 2009, 2189-2191
-
Jack M. Harrowfield J. Mater. Chem. C, 2021,9, 7607-7614
-
Arvind K. Gupta,Alexander Steiner,Ramamoorthy Boomishankar Dalton Trans., 2012,41, 9753-9759
1396811-80-5 (1-(3,5-difluorophenyl)-3-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-ylurea) 関連製品
- 2228725-01-5(4-(3-methyloxetan-3-yl)-1H-pyrazole)
- 1796989-45-1(methyl N-{2-[5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}carbamate)
- 1805414-61-2(4-Bromo-3-ethoxy-2-nitropyridine)
- 917755-77-2(1-tert-Butyl 4-ethyl 4-(4-fluorobenzyl)-piperidine-1,4-dicarboxylate)
- 76116-20-6((1R)-1-(2-bromophenyl)ethan-1-ol)
- 34907-24-9(N-(4-Nitrobenzyl)benzamide)
- 1805206-02-3(3-(Chloromethyl)-6-(difluoromethyl)-4-fluoropyridine-2-methanol)
- 2228664-74-0(tert-butyl N-2-(2-amino-3-hydroxy-2-methylpropyl)-5-chlorophenylcarbamate)
- 2221812-09-3(2-(4-Bromo-2-isopropylphenyl)-1,3-dioxolane)
- 947320-08-3(Methyl 4-isopropylpicolinate)
推奨される供給者
Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
